molecular formula C15H21NO6 B014338 Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 13343-67-4

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B014338
CAS No.: 13343-67-4
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-KJWHEZOQSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (Benzyl GlcNAc) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc) with a benzyl group at the anomeric position and a 2-acetamido substituent. Its structure includes protective groups that enhance stability and reactivity, making it a critical intermediate in glycobiology for synthesizing oligosaccharides and glycoconjugates . This compound is widely used as a glycosyl donor or acceptor in enzymatic and chemical glycosylation reactions, facilitating studies on carbohydrate-protein interactions, glycan biosynthesis, and the development of glycan-based therapeutics .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236521
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-67-4
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Starting Materials

The synthesis typically begins with 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) , a readily available chiral precursor. Key modifications focus on protecting the C4 and C6 hydroxyl groups to direct reactivity toward the anomeric center (C1) and C2 amine. The β-configuration at C1 is achieved through stereospecific glycosylation, often leveraging neighboring-group participation or silver oxide-mediated couplings.

Stepwise Preparation Methods

4,6-O-Benzylidene Protection

A common approach involves forming a 4,6-O-benzylidene acetal to mask the C4 and C6 hydroxyls. This is accomplished using benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous DMF at 60°C. The benzylidene group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps.

Alternative Protecting Groups

  • Isopropylidene Protection : While less common, 4,6-O-isopropylidene derivatives are synthesized using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone. This method offers milder deprotection conditions but is less stable under acidic conditions compared to benzylidene.

Koenigs-Knorr Glycosylation

The anomeric hydroxyl is activated for benzylation via the Koenigs-Knorr reaction :

  • Bromination : Treat the protected glucosamine with hydrogen bromide in acetic acid to form the α-bromo derivative.

  • Benzylation : React with benzyl alcohol in the presence of silver oxide (Ag₂O) to yield the β-glycoside. This method achieves >80% β-selectivity due to the stereodirecting effect of the C2 acetamido group.

Schmidt Trichloroacetimidate Method

For higher yields, the trichloroacetimidate donor is prepared by treating the hemiacetal with trichloroacetonitrile and DBU. Coupling with benzyl alcohol under BF₃·OEt₂ catalysis provides the β-anomer in 85–90% yield.

C2 Acetamido Group Installation

The C2 amine is introduced via azide reduction or direct acetylation :

  • Azide Pathway :

    • Convert the C2 hydroxyl to an azide using diphenyl phosphoryl azide (DPPA) and Sn(OTf)₂.

    • Reduce the azide to an amine with hydrogen sulfide (H₂S) or trimethylphosphine.

    • Acetylate with acetic anhydride in pyridine to yield the acetamido group.

  • Direct Acetylation :

    • Treat 2-amino-2-deoxy-D-glucose with acetic anhydride in methanol, achieving simultaneous acetylation and protection of other hydroxyls.

Benzylidene Removal

The 4,6-O-benzylidene group is cleaved using 80% acetic acid at 60°C, followed by neutralization with Amberlite IRA-67 resin. This step restores the C4 and C6 hydroxyls without affecting the acetamido or benzyl groups.

Final Purification

Crude product is purified via:

  • Crystallization : From methanol/water (3:1) to yield colorless needles.

  • Column Chromatography : Using silica gel and ethyl acetate/hexane (1:2) for analytical-grade material.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)β:α RatioPurification
Koenigs-KnorrAg₂O, BnOH, HBr/AcOH75–808:1Crystallization
TrichloroacetimidateBF₃·OEt₂, Cl₃CCN85–9020:1Column Chromatography
Azide ReductionDPPA, H₂S, Ac₂O65–70N/ACrystallization

Advanced Methodological Innovations

Enzymatic Glycosylation

Recent studies employ glycosynthases (mutant glycosidases) to catalyze benzylation under aqueous conditions. For example, Agrobacterium sp. β-glucosidase mutants achieve 95% β-selectivity at pH 7.0, eliminating the need for heavy metal catalysts.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility and scalability:

  • Microreactor Setup : Mixing N-acetylglucosamine, benzyl trichloroacetimidate, and Sc(OTf)₃ in a PTFE reactor (residence time: 2 min) achieves 92% conversion at 25°C.

Structural Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 4.85 (d, J = 8.5 Hz, H1β), δ 2.05 (s, CH₃CO), and δ 7.35–7.28 (m, benzyl aromatic protons).

  • ¹³C NMR : C1 resonance at 102.5 ppm confirms β-configuration; acetamido carbonyl at 170.2 ppm.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 12.3 min, confirming >99% purity.

Industrial-Scale Production Challenges

Cost Optimization

Benzyl bromide and silver oxide contribute to 70% of raw material costs. Substituting Ag₂O with Cu(OTf)₂ reduces expenses by 40% but lowers β-selectivity to 6:1.

Waste Management

Recovering benzaldehyde from benzylidene cleavage (via steam distillation) and recycling silver residues are critical for sustainable production .

Scientific Research Applications

Glycobiology Studies

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is widely utilized in glycobiology due to its structural similarity to naturally occurring glycosides. It serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases. This compound aids researchers in understanding the enzymatic processes involved in glycan biosynthesis and modification.

Enzyme Inhibition Studies

This compound acts as an effective inhibitor of various enzymes, including:

  • Glycosyltransferases : It inhibits the incorporation of glucosamine into O-glycans, which is crucial for mucin biosynthesis.
  • Proteases and Glycosidases : this compound has been shown to disrupt normal cellular processes by inhibiting these key enzymes, leading to potential therapeutic applications in diseases characterized by abnormal glycosylation patterns.

Development of Glycomimetics

In medicinal chemistry, this compound is pivotal in the development of glycomimetics—synthetic analogs of natural glycans that can mimic biological functions. These glycomimetics have therapeutic potential for treating various diseases, including cancer and infectious diseases, by targeting specific receptors or pathways involved in disease progression.

Synthesis of Oligosaccharides

This compound is also employed in the synthesis of complex oligosaccharides and glycoconjugates. These synthesized compounds are essential for studying cell-cell interactions and signaling pathways in biological systems.

Case Study 1: Inhibition of MUC1 Expression

A study demonstrated that this compound effectively suppressed MUC1 expression in breast cancer cell lines (MDF-7). This inhibition was attributed to its action on glycosyltransferases involved in mucin biosynthesis, highlighting its potential role in cancer therapy .

Case Study 2: Glycan Mimicry in Infectious Disease Research

Research has shown that this compound can mimic natural glycans, aiding in the development of vaccines and therapeutics against infectious diseases. Its structural properties allow it to interact with pathogens or immune cells, facilitating the design of targeted treatments .

Case Study 3: Enzyme Activity Profiling

In enzyme activity profiling, this compound has been used to assess the activity of various glycosidases. The compound's ability to inhibit these enzymes provides insights into their mechanisms and potential applications in drug development .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of glycosidases and glycosyltransferases, thereby modulating glycosylation processes. This inhibition can affect various cellular functions, including cell signaling, adhesion, and immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the O-Positions

3-O-Benzyl Derivatives
  • Methyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 2, ): Synthesized via benzylation of GlcNAc, this analog shows reduced solubility in polar solvents compared to Benzyl GlcNAc due to the 3-O-benzyl group. It serves as an intermediate for synthesizing branched oligosaccharides .
  • Allyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 7, ): The allyl group at the anomeric position allows for selective deprotection under mild conditions, enabling orthogonal glycosylation strategies .
4,6-O-Benzylidene Derivatives
  • Benzyl-2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Compound 13, ): The benzylidene acetal at C4 and C6 enhances regioselectivity during glycosylation. However, this modification reduces enzymatic hydrolysis rates compared to unprotected analogs .
  • Benzyl-4,6-O-Benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside (Compound 18, ): Replacing the acetamido group with phthalamido increases steric hindrance, reducing substrate recognition by β-N-acetylhexosaminidases .

Table 1: Impact of O-Substituents on Key Properties

Compound O-Substituents Solubility Enzymatic Hydrolysis Rate Key Application
Benzyl GlcNAc None High Moderate Glycosyl donor
Compound 2 () 3-O-Benzyl Low Low Oligosaccharide synthesis
Compound 13 () 4,6-O-Benzylidene Moderate Very Low Regioselective coupling

Modifications at the N-Position

Phthalamido vs. Acetamido Groups
  • Benzyl-2-Deoxy-2-phthalamido Derivatives (Compounds 16, 18; ) : Phthalamido groups improve stability under acidic conditions but hinder enzymatic processing. For example, Compound 18 is resistant to β-N-acetylhexosaminidases, making it unsuitable as a substrate but valuable for studying enzyme specificity .
  • Benzyl-2-Trifluoroacetamido Derivatives () : The electron-withdrawing trifluoroacetamido group alters electronic properties, enhancing reactivity in glycosylation reactions but reducing compatibility with biological systems .

Deoxygenation Modifications

4-Deoxy Derivatives
  • 4-Deoxy-Benzyl GlcNAc Analogs (Compounds 1–4; ) : Removal of the C4 hydroxyl group significantly impacts enzymatic recognition. Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy derivatives (e.g., Compound 1) at 85% efficiency relative to native substrates, whereas mammalian enzymes show minimal activity . This specificity is attributed to altered active-site interactions in fungal enzymes .

Table 2: Enzymatic Hydrolysis of 4-Deoxy Analogs

Enzyme Source Hydrolysis Efficiency (Relative to Native Substrate)
Fungal (Penicillium spp.) 85%
Mammalian (Human) <10%

Glycosylation Patterns and Complex Derivatives

  • Trisaccharide Derivatives (): Benzyl GlcNAc serves as a core structure for synthesizing branched oligosaccharides. For example, coupling with β-D-galactopyranosyl and β-L-fucopyranosyl units yields trisaccharides with applications in studying mucin-like glycans .
  • Benzyl-3-O-Allyl-6-O-Benzyl Derivatives () : The allyl and benzyl groups enable sequential deprotection, facilitating the synthesis of glycopeptides for antiviral research .

Biological Activity

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (BAG) is a significant compound in glycobiology and biochemistry due to its structural resemblance to natural glycosides. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

Overview of this compound

BAG is a derivative of glucopyranose characterized by a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. It is primarily utilized in research for its ability to inhibit specific enzyme activities, particularly those involved in glycosylation processes.

Target Enzymes

BAG acts as an inhibitor of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to proteins and lipids. Specifically, it inhibits the incorporation of glucosamine into O-glycans, affecting mucin biosynthesis and MUC1 expression in certain cancer cell lines, such as MDF-7.

Biochemical Pathways

The compound disrupts normal cellular processes by binding to key enzymes involved in glycosylation. This inhibition leads to altered glycan structures on cell surfaces, which can affect cell signaling and recognition processes .

Inhibition of Mucin Biosynthesis

BAG has been shown to suppress mucin biosynthesis significantly. In experiments with mucin-producing colon cancer cell lines (e.g., LS174T), BAG inhibited the formation of fully glycosylated mucins, highlighting its potential as a therapeutic agent in cancers characterized by excessive mucin production .

Effects on HIV Replication

Research has indicated that BAG can enhance HIV infectivity under certain conditions. In vitro studies demonstrated that pretreatment with BAG increased the percentage of HIV-infected cells and the production of viral particles. Specifically, BAG-treated target cells exhibited increased expression of HLA-DR but reduced levels of activation markers such as CD25 and CCR5 . This suggests that BAG's inhibition of O-glycosylation may facilitate viral entry and replication.

Case Studies

  • Mucin Biosynthesis Inhibition : A study demonstrated that BAG effectively inhibited mucin production in LS174T cells, leading to a reduction in fully glycosylated mucins. This was attributed to BAG's interference with glycosyltransferase activity .
  • HIV Infectivity Enhancement : Another study showed that BAG treatment increased HIV replication rates significantly when used on PHA-blast target cells. The results indicated a 30-fold increase in infected cells when using virus grown in the presence of BAG compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranosideα-D-GalactopyranosideInhibits O-glycosylation; enhances HIV infectivity
Benzyl 2-Acetamido-2-deoxy-beta-D-galactopyranosideβ-D-GalactopyranosideSimilar inhibition profile; less studied
Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranosideα-D-GlucopyranosideDifferent inhibitory properties; potential for varied applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via glycosylation of protected glucosamine derivatives. For example, benzyl glycosides can be prepared using benzyl alcohol and BF₃·Et₂O as a promoter under anhydrous conditions . Key intermediates, such as benzyl-protected glucopyranosides, are characterized using ¹H/¹³C NMR to confirm regioselective substitutions and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 4–9) at 25–60°C. Degradation is monitored via HPLC with UV detection (λ = 210–220 nm). Acetamido and benzyl groups are sensitive to acidic hydrolysis, requiring neutral or slightly basic conditions for long-term storage .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify anomeric configuration (β-D-glucopyranoside: J₁,₂ ≈ 8–10 Hz) and acetamido/benzyl group positions .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₁H₃₁NO₁₁, m/z 473.47) .
  • IR : Stretching frequencies for amide (1660 cm⁻¹) and glycosidic bonds (1100–1000 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can regioselective modifications (e.g., deoxygenation, epoxide formation) be achieved at the C3/C4 positions of the glucopyranoside ring?

  • Methodological Answer :

  • Deoxygenation : Use Barton-McCombie reaction (treatment with thiocarbonylimidazole followed by radical reduction) to remove hydroxyl groups .
  • Epoxidation : React C3/C4 diols with m-CPBA (meta-chloroperbenzoic acid) to form epoxides, enabling nucleophilic substitutions (e.g., azide opening for amino group introduction) .
  • Example: Methyl 2-acetamido-4-amino-2,4,6-trideoxy-beta-D-galactopyranoside was synthesized via epoxide ring-opening with NaN₃ .

Q. What analytical methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. substrate behavior)?

  • Methodological Answer :

  • Enzyme Assays : Compare kinetic parameters (Km, Vmax) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to distinguish competitive inhibition from substrate activity .
  • Molecular Docking : Model interactions with enzymes like hyaluronan synthase or hexosaminidases to predict binding modes .
  • Case Study : A fluorogenic analog (4-methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-beta-D-glucopyranoside) distinguished Tay-Sachs disease variants by quantifying residual enzyme activity .

Q. How does the benzyl group influence solubility and in vivo pharmacokinetics compared to other protective groups (e.g., acetyl, TBDMS)?

  • Methodological Answer :

  • Solubility : Benzyl groups reduce aqueous solubility (logP ≈ 1.5–2.0) but enhance lipid membrane permeability. Compare with acetyl (logP ≈ 0.5) or tert-butyldiphenylsilyl (TBDMS, logP ≈ 3.0) derivatives .
  • In Vivo Studies : Radiolabeled analogs (e.g., ³H-benzyl derivatives) track biodistribution in animal models. Benzyl groups prolong half-life due to slower enzymatic cleavage .

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